![molecular formula C17H16FN5O3 B10967512 1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10967512.png)
1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a urea linkage connecting a fluorophenyl group and a benzoxadiazole moiety substituted with a morpholine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized by the cyclization of appropriate precursors, such as 2-nitroaniline and a suitable carboxylic acid derivative, under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxadiazole core is replaced by morpholine.
Coupling with Fluorophenyl Isocyanate: The final step involves the reaction of the morpholine-substituted benzoxadiazole with 2-fluorophenyl isocyanate to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or benzoxadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(2-Fluorphenyl)-3-[7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]harnstoff hängt von seiner Anwendung ab. In biologischen Systemen kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Benzoxadiazol-Einheit kann auch Wechselwirkungen mit Nukleinsäuren oder Proteinen ermöglichen und zelluläre Prozesse beeinflussen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2-Fluorphenyl)-3-[7-(Piperidin-4-yl)-2,1,3-benzoxadiazol-4-yl]harnstoff: Ähnliche Struktur, aber mit einem Piperidinring anstelle von Morpholin.
1-(2-Chlorphenyl)-3-[7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]harnstoff: Chlor-Substituent anstelle von Fluor.
1-(2-Fluorphenyl)-3-[7-(Morpholin-4-yl)-2,1,3-benzothiadiazol-4-yl]harnstoff: Benzothiadiazol-Kern anstelle von Benzoxadiazol.
Einzigartigkeit
Die einzigartige Kombination aus Fluorphenylgruppe, Morpholinring und Benzoxadiazol-Kern in 1-(2-Fluorphenyl)-3-[7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]harnstoff verleiht besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen machen. Seine spezifischen Wechselwirkungen mit molekularen Zielstrukturen und potenziellen therapeutischen Wirkungen unterscheiden es von ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C17H16FN5O3 |
|---|---|
Molekulargewicht |
357.34 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)urea |
InChI |
InChI=1S/C17H16FN5O3/c18-11-3-1-2-4-12(11)19-17(24)20-13-5-6-14(16-15(13)21-26-22-16)23-7-9-25-10-8-23/h1-6H,7-10H2,(H2,19,20,24) |
InChI-Schlüssel |
MGILQIXJAMGNNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)NC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



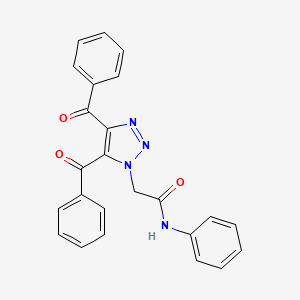
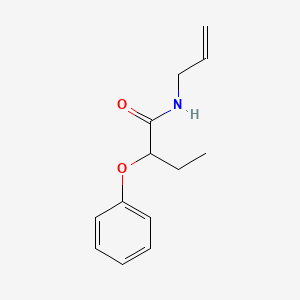
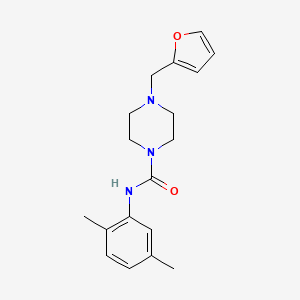
![4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one](/img/structure/B10967462.png)
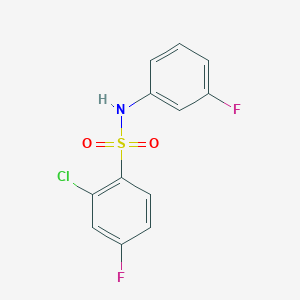
![N-cyclopentyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10967471.png)

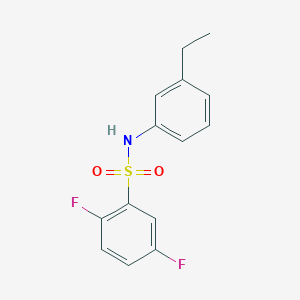
![N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide](/img/structure/B10967490.png)
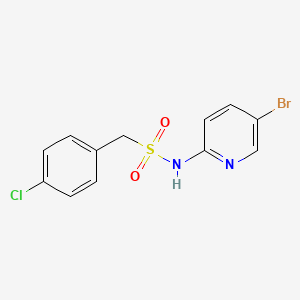

![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10967498.png)
![3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10967515.png)
